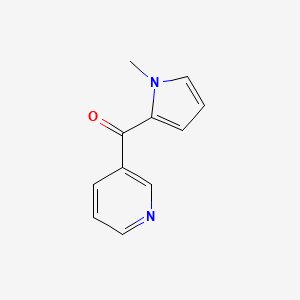![molecular formula C21H27N3O2 B12552763 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide CAS No. 148583-36-2](/img/structure/B12552763.png)
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a benzamide moiety linked to a piperazine ring, which is further substituted with a 2-propan-2-yloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide typically involves a multi-step procedure. The process begins with the preparation of the piperazine derivative, which is then reacted with the appropriate benzamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. It is known to act as a dopamine and serotonin antagonist, which explains its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating mood and behavior .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl N-methylcarbamate: Used in various chemical syntheses.
Uniqueness
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide stands out due to its unique combination of a benzamide moiety and a piperazine ring substituted with a 2-propan-2-yloxyphenyl group. This structure imparts a distinct set of biological activities, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
148583-36-2 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-20-9-4-3-8-19(20)24-12-10-23(11-13-24)15-17-6-5-7-18(14-17)21(22)25/h3-9,14,16H,10-13,15H2,1-2H3,(H2,22,25) |
InChI Key |
GCZJGOGQCYPVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
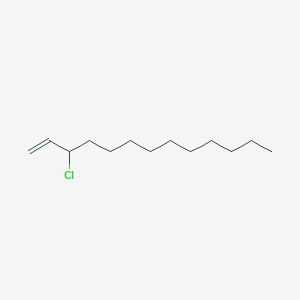
silane](/img/structure/B12552702.png)
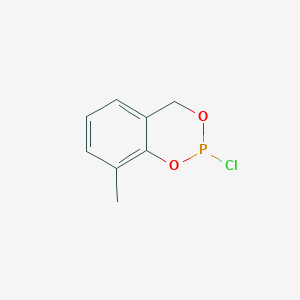
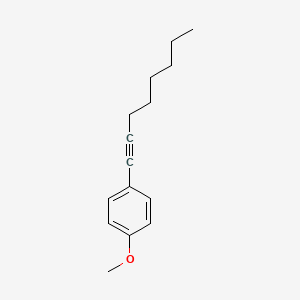
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
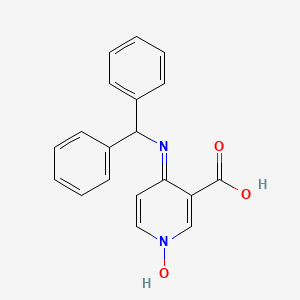
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
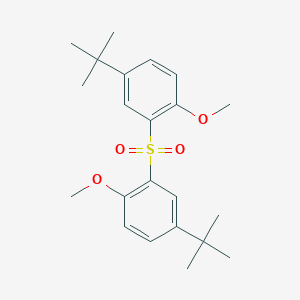
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
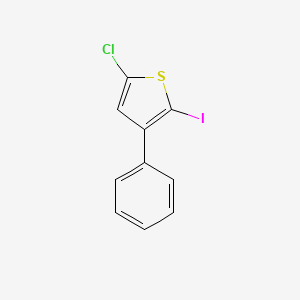
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
